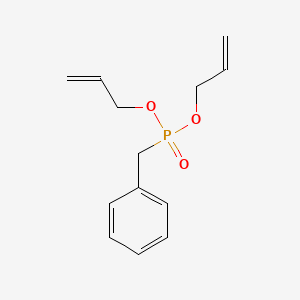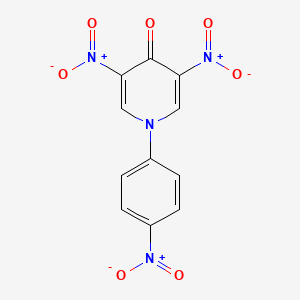
3,5-Dinitro-1-(4-nitrophenyl)pyridin-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Dinitro-1-(4-nitrophenyl)pyridin-4(1H)-one is a synthetic organic compound characterized by the presence of nitro groups attached to a pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dinitro-1-(4-nitrophenyl)pyridin-4(1H)-one typically involves multi-step organic reactions. One common method includes the nitration of a pyridine derivative followed by the introduction of a nitrophenyl group. Reaction conditions often involve the use of strong acids like sulfuric acid and nitric acid under controlled temperatures to ensure selective nitration.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3,5-Dinitro-1-(4-nitrophenyl)pyridin-4(1H)-one can undergo various chemical reactions including:
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, or other reducing agents like tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Major Products
Reduction: The major products are typically the corresponding amines.
Substitution: The products depend on the nucleophile used, resulting in various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds or as a probe in biochemical studies.
Medicine: Exploration as a potential pharmaceutical agent due to its unique structural features.
Industry: Use in the production of dyes, pigments, or other materials requiring nitroaromatic compounds.
Wirkmechanismus
The mechanism of action of 3,5-Dinitro-1-(4-nitrophenyl)pyridin-4(1H)-one would depend on its specific application. For example, if used as a pharmaceutical agent, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The nitro groups could also play a role in redox reactions within biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dinitrophenylhydrazine: Used in the identification of carbonyl compounds.
4-Nitrophenol: A precursor in the synthesis of various pharmaceuticals and agrochemicals.
3,5-Dinitrobenzoic acid: Used in organic synthesis and as a reagent in analytical chemistry.
Eigenschaften
CAS-Nummer |
74197-40-3 |
|---|---|
Molekularformel |
C11H6N4O7 |
Molekulargewicht |
306.19 g/mol |
IUPAC-Name |
3,5-dinitro-1-(4-nitrophenyl)pyridin-4-one |
InChI |
InChI=1S/C11H6N4O7/c16-11-9(14(19)20)5-12(6-10(11)15(21)22)7-1-3-8(4-2-7)13(17)18/h1-6H |
InChI-Schlüssel |
HTAYVAFRCDMVNB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1N2C=C(C(=O)C(=C2)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



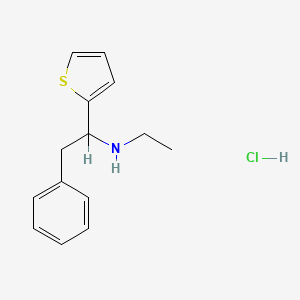

![2-Propenal, 2-[(trimethylsilyl)oxy]-](/img/structure/B14434559.png)
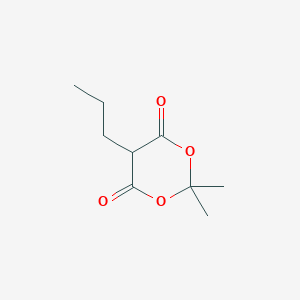

![[([1,1'-Biphenyl]-4-yl)methyl](diphenyl)phosphane](/img/structure/B14434581.png)

![1-Methyl-2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9-one](/img/structure/B14434591.png)
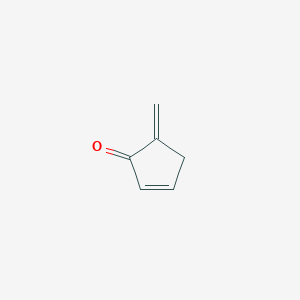
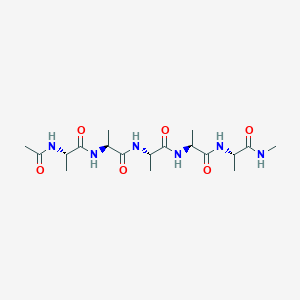

![[Chloro(2-nitrophenyl)methylidene]propanedinitrile](/img/structure/B14434604.png)
